3-(3,4-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide
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Overview
Description
3-(3,4-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a significant role in blood clotting and thrombosis .
Mode of Action
The compound interacts with FXa, inhibiting its activity . The docking investigation of a similar compound with FXa protein revealed that several groups could form multiple hydrogen bonds with amino acid residues ALA-190, ASP-189, and GLY-216 . This interaction likely inhibits the activity of FXa, preventing the progression of the coagulation cascade .
Biochemical Pathways
The inhibition of FXa affects the coagulation cascade, a biochemical pathway responsible for blood clotting . FXa is located at the junction of the intrinsic and extrinsic coagulation pathways, and its inhibition can prevent the formation of blood clots .
Pharmacokinetics
Solubility is a key factor influencing a drug’s bioavailability, and enhancements in this area can lead to more effective drug delivery .
Result of Action
The primary result of the compound’s action is the inhibition of blood clot formation by blocking the activity of FXa . This can significantly prolong prothrombin time, a measure of the blood’s ability to clot .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an appropriate alkyne, under acidic or basic conditions.
Introduction of Dimethoxybenzamido Group: The dimethoxybenzamido group can be introduced through an amide coupling reaction between 3,4-dimethoxybenzoic acid and an appropriate amine, such as aniline, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Coupling Step: The final step involves coupling the benzofuran core with the dimethoxybenzamido group through an amide bond formation, using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran or phenyl rings are replaced with other groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), appropriate solvents (e.g., dichloromethane, ethanol).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding, due to its unique structural features.
Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities, which can be explored through in vitro and in vivo studies.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: A simpler analog with similar functional groups but lacking the benzofuran core.
N-Phenylbenzamide: Another analog with a phenyl group and benzamide moiety but without the dimethoxy substituents.
Benzofuran-2-carboxamide: A compound with the benzofuran core and carboxamide group but lacking the dimethoxybenzamido and phenyl groups.
Uniqueness
3-(3,4-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide is unique due to the combination of its benzofuran core, dimethoxybenzamido group, and phenyl group. This unique structure imparts specific chemical properties and potential biological activities that are not present in simpler analogs. The presence of multiple functional groups allows for diverse chemical modifications and applications in various research fields.
Properties
IUPAC Name |
3-[(3,4-dimethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-29-19-13-12-15(14-20(19)30-2)23(27)26-21-17-10-6-7-11-18(17)31-22(21)24(28)25-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOCJKVBUDXXHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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